molecular formula C14H22N2O3 B2591664 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea CAS No. 2320889-37-8

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea

Cat. No.: B2591664
CAS No.: 2320889-37-8
M. Wt: 266.341
InChI Key: OHUQVUXCVKSNOE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a hydroxy-methoxy-methylbutyl group and an o-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:

    Preparation of the isocyanate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute.

    Reaction with the amine: The isocyanate is then reacted with 2-Hydroxy-4-methoxy-2-methylbutylamine under controlled conditions to form the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and methoxy groups may play a role in binding to molecular targets, while the urea moiety may be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness

The unique combination of the hydroxy-methoxy-methylbutyl group and the o-tolyl group in 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(o-tolyl)urea may confer specific chemical properties, such as solubility, reactivity, and binding affinity, that distinguish it from similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUQVUXCVKSNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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